4-({N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzamide
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Description
4-({N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzamide is a useful research compound. Its molecular formula is C23H22ClN3O5S and its molecular weight is 488.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.0968697 g/mol and the complexity rating of the compound is 774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS021889960, also known as 4-({N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzamide or 4-{2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDO}BENZAMIDE, is primarily a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as a major pathway for the movement of ions and metabolites across the mitochondrial outer membrane, playing a crucial role in regulating mitochondrial function and apoptosis .
Mode of Action
AKOS021889960 interacts with VDACs, reducing their conductance . In HEK-293 cells, AKOS021889960 has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The IC50 values range from 3.3 to 3.6 μM .
Biochemical Pathways
The inhibition of VDACs by AKOS021889960 affects the mitochondrial apoptotic pathway. By preventing the release of cytochrome C from the mitochondria, the compound inhibits the activation of caspases, thereby preventing apoptosis . This can have significant effects on cellular survival and function, particularly in conditions where apoptosis is dysregulated.
Result of Action
The primary molecular effect of AKOS021889960 is the inhibition of VDACs, leading to a reduction in cytochrome C release from the mitochondria and subsequent inhibition of apoptosis . At the cellular level, this can result in increased cell survival, particularly in conditions where apoptosis is dysregulated.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve multiple biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 4-{2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDO}BENZAMIDE in animal models have not been reported yet. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
4-[[2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5S/c1-15-3-12-20(32-2)21(13-15)33(30,31)27(19-10-6-17(24)7-11-19)14-22(28)26-18-8-4-16(5-9-18)23(25)29/h3-13H,14H2,1-2H3,(H2,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIXNDOVPGCVCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.